Pteridic Acid A: A Comprehensive Technical Overview
Pteridic Acid A: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pteridic acid A is a novel polyketide natural product isolated from the fermentation broth of the actinomycete Streptomyces hygroscopicus TP-A0451.[1] It belongs to a class of compounds characterized by a complex[2][2]-spirocyclic moiety.[3] Notably, Pteridic acid A exhibits potent plant growth-promoting properties, demonstrating auxin-like activity at nanomolar concentrations.[1][4] This technical guide provides an in-depth analysis of the chemical structure of Pteridic acid A, including its spectroscopic data, experimental protocols for its isolation and synthesis, and its proposed biosynthetic pathway.
Chemical Structure and Properties
Pteridic acid A is a spirocyclic polyketide featuring a complex stereochemistry with seven stereogenic centers and an unsaturated heptadienoic acid side chain.[1][3] Its structure was determined through extensive spectroscopic analysis, including mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) experiments.[1] Pteridic acid B, also isolated from the same organism, is an epimer of Pteridic acid A at the C-11 spirocenter.[1]
Image 1: Chemical Structure of Pteridic Acid A

Physico-chemical Properties
A summary of the key physico-chemical properties of Pteridic acid A is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₂O₅ | [1] |
| Molecular Weight | 364.47 g/mol | [1] |
| Appearance | Colorless oil | [1] |
| Optical Rotation | [α]D²⁶ +105° (c 0.1, CHCl₃) | [1] |
| UV λmax (MeOH) | 262 nm (ε 28,000) | [1] |
| IR (film) νmax | 3400, 2950, 1690, 1630, 1610 cm⁻¹ | [1] |
Spectroscopic Data
The structural elucidation of Pteridic acid A was heavily reliant on NMR spectroscopy. The complete ¹H and ¹³C NMR assignments in CDCl₃ are detailed below.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectral data were crucial for establishing the connectivity and stereochemistry of the molecule.[1] The assignments are summarized in Table 2.
| Position | ¹³C (δ ppm) | ¹H (δ ppm, J in Hz) |
| 1 | 171.0 | - |
| 2 | 122.2 | 5.81 (d, 15.4) |
| 3 | 145.0 | 7.31 (dd, 10.0, 15.4) |
| 4 | 129.2 | 6.18 (dd, 10.0, 15.4) |
| 5 | 142.1 | 6.22 (dd, 6.8, 15.4) |
| 6 | 42.1 | 2.50 (m) |
| 7 | 78.4 | 3.75 (dd, 2.2, 10.0) |
| 8 | 36.4 | 2.08 (m) |
| 9 | 71.9 | 3.84 (m) |
| 10 | 40.1 | 1.60 (m) |
| 11 | 98.0 | - |
| 12 | 37.0 | 1.65 (m), 1.30 (m) |
| 13 | 64.6 | 3.46 (dd, 5.8, 9.9) |
| 14 | 32.7 | 1.60 (m) |
| 15 | 73.1 | 3.91 (q, 6.8) |
| 16 | 13.9 | 0.88 (d, 6.8) |
| 17 | 18.0 | 0.95 (d, 6.8) |
| 18 | 10.3 | 0.84 (d, 6.8) |
| 19 | 24.3 | 1.45 (m) |
| 20 | 11.7 | 0.90 (t, 7.3) |
| 21 | 11.9 | 1.22 (d, 6.8) |
Experimental Protocols
Fermentation and Isolation of Pteridic Acid A
Pteridic acid A was originally isolated from the fermentation broth of Streptomyces hygroscopicus TP-A0451.[1][2]
Fermentation:
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A seed culture of S. hygroscopicus TP-A0451 is prepared in a suitable medium.
-
Production fermentation is carried out in a larger volume of a specific production medium (e.g., containing soluble starch, glucose, peptone, yeast extract, and inorganic salts).
-
The culture is incubated for approximately 6 days at 30°C with shaking.[1]
Extraction and Isolation:
-
The whole fermentation broth (e.g., 10 liters) is extracted with an equal volume of 1-butanol.[2]
-
The organic extract is concentrated in vacuo to yield a crude residue.
-
The residue is subjected to a series of chromatographic separations, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to purify Pteridic acid A.[1]
Total Synthesis of Pteridic Acid A
Several total syntheses of Pteridic acid A have been reported.[3][5][6] A convergent approach often involves the synthesis of two key fragments followed by their coupling and subsequent cyclization to form the spiroketal core.
Key Synthetic Steps (Illustrative):
-
Asymmetric Aldol Reaction: An Evans asymmetric aldol reaction can be used to establish key stereocenters in one of the fragments.[6]
-
Fragment Coupling: A palladium-catalyzed coupling reaction, such as a Suzuki or Stille coupling, can be employed to join the fragments.
-
Spiroketalization: An acid-mediated spiroketalization is a crucial step to form the characteristic[2][2]-spirocyclic system.[3]
-
Side Chain Installation: The final heptadienoic acid side chain is typically installed using a Wittig reaction or a related olefination method.
Biosynthesis
The biosynthesis of pteridic acids is proposed to proceed through a modular type I polyketide synthase (PKS) pathway.[7] While the specific pathway for Pteridic acid A has not been fully elucidated, the biosynthesis of the related Pteridic acids H and F provides a strong model.[7][8] The PKS assembles the polyketide backbone from simple acyl-CoA precursors.
Proposed Biosynthetic Pathway of the Pteridic Acid Core
The diagram below illustrates a logical workflow for the assembly of the polyketide chain that forms the core of the pteridic acid family, based on the known PKS modules.
Diagram 1: Proposed biosynthetic workflow for the Pteridic acid core via a Type I PKS pathway.
References
- 1. scispace.com [scispace.com]
- 2. scite.ai [scite.ai]
- 3. Total synthesis of pteridic acid A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Total synthesis of pteridic acids A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective total synthesis of pteridic acid A - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Streptomyces alleviate abiotic stress in plant by producing pteridic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Streptomyces alleviate abiotic stress in plant by producing pteridic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
